N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide
CAS No.: 941877-62-9
Cat. No.: VC5114996
Molecular Formula: C16H14N2OS
Molecular Weight: 282.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941877-62-9 |
|---|---|
| Molecular Formula | C16H14N2OS |
| Molecular Weight | 282.36 |
| IUPAC Name | N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide |
| Standard InChI | InChI=1S/C16H14N2OS/c19-16(9-6-12-4-2-1-3-5-12)18-13-7-8-15-14(10-13)17-11-20-15/h1-5,7-8,10-11H,6,9H2,(H,18,19) |
| Standard InChI Key | VYQFICXJBYWQBW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)SC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises a benzothiazole ring substituted at the 5-position with a propanamide group bearing a phenyl moiety. The benzothiazole scaffold is aromatic and planar, facilitating interactions with biological targets through π-π stacking and hydrogen bonding . Key physicochemical properties inferred from analogs include:
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Molecular Formula:
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Molecular Weight: 282.36 g/mol
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Solubility: Likely low aqueous solubility due to hydrophobic phenyl and benzothiazole groups, requiring organic solvents for dissolution.
The 5-position substitution distinguishes it from common 2-substituted benzothiazoles, potentially altering electronic distribution and steric interactions with biological targets.
Synthesis and Structural Modification
Core Benzothiazole Formation
The benzothiazole core is typically synthesized via cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions. For N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide, regioselective substitution at the 5-position requires directed ortho-metalation strategies or electrophilic aromatic substitution protocols .
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Structural confirmation relies on:
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H NMR: Phenyl protons (δ 7.2–7.5 ppm), benzothiazole protons (δ 8.1–8.3 ppm), and propanamide methylene/methine signals.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Analgesic Activity (%) |
|---|---|---|---|
| N-(5,6-Dimethoxy-2-yl) | 50 | 85 | 55 |
| Diclofenac | 45 | 90 | 50 |
Data adapted from studies on structural analogs.
The 5-substituted isomer may exhibit enhanced selectivity for COX-2 due to reduced steric hindrance at the active site.
Anticancer Activity
Benzothiazoles induce apoptosis in cancer cells via mitochondrial pathway activation. In vitro studies on analogs report:
| Cancer Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 10 |
IC values from benzothiazole derivatives with similar substituents.
Mechanistically, these compounds disrupt redox balance, generating reactive oxygen species (ROS) that trigger DNA damage and caspase-3 activation.
Mechanism of Action
Enzyme Inhibition
The propanamide linker facilitates hydrogen bonding with catalytic residues in COX-2, while the benzothiazole ring occupies hydrophobic pockets, mimicking arachidonic acid. Molecular docking studies on analogs suggest a binding affinity () of ~2.5 µM for COX-2.
Signal Pathway Modulation
Benzothiazoles suppress NF-κB signaling by inhibiting IκB kinase (IKK), reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). Additionally, they downregulate Bcl-2 and upregulate Bax, promoting apoptosis in cancer cells.
Comparison with Structural Analogs
Substituent Effects on Bioactivity
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2-Substituted Derivatives: Higher COX-2 selectivity but reduced metabolic stability .
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5-Substituted Derivatives: Improved pharmacokinetics due to decreased hepatic metabolism.
Industrial Applications
While N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide remains understudied, its analogs are explored in:
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Drug Development: As NSAID alternatives with reduced gastrointestinal toxicity.
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Oncology: Adjuvants in chemotherapy regimens to enhance efficacy.
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